
4-chloroquinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloroquinoline-8-sulfonamide (4-CQS) is an organosulfur compound that has been used for decades in the synthesis of pharmaceuticals, industrial chemicals, and other compounds. It is a white crystalline solid that is insoluble in water, but soluble in ethanol, methanol, and other organic solvents. 4-CQS has been studied extensively due to its unique properties, which make it an ideal starting material for a variety of synthetic reactions.
Mécanisme D'action
4-chloroquinoline-8-sulfonamide is known to act as an electron-withdrawing group, which can increase the reactivity of the molecule to which it is attached. It can also act as a Lewis acid, which can increase the reactivity of other molecules. This compound can also act as a nucleophile, which can increase the reactivity of other molecules.
Biochemical and Physiological Effects
This compound has been studied extensively for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties in animal studies. It has also been shown to have antifungal and antiviral activity in laboratory studies. Furthermore, this compound has been shown to have a variety of other biochemical and physiological effects, including the inhibition of histone deacetylase and the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloroquinoline-8-sulfonamide in laboratory experiments include its low cost, its low toxicity, and its ease of use. Additionally, this compound can be used in a variety of synthetic reactions, which makes it a versatile starting material for the synthesis of a variety of compounds. One of the main limitations of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are a variety of potential future directions for the use of 4-chloroquinoline-8-sulfonamide in scientific research. One potential direction is the development of new synthetic methods for the synthesis of this compound. Additionally, there is potential for the development of new applications for this compound, such as the synthesis of new pharmaceuticals and industrial chemicals. Furthermore, there is potential for the development of new biochemical and physiological effects of this compound, such as its potential as an anticancer agent. Finally, there is potential for the development of new analytical methods for the detection and quantification of this compound.
Méthodes De Synthèse
4-chloroquinoline-8-sulfonamide is synthesized using a variety of methods, including the Friedel-Crafts acylation reaction, the Wittig reaction, and the Mitsunobu reaction. In the Friedel-Crafts acylation reaction, a halogenated aromatic compound is reacted with an acid chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form this compound. In the Wittig reaction, an aldehyde or ketone is reacted with a phosphonium salt in the presence of a base to form this compound. The Mitsunobu reaction involves the reaction of an alcohol with an acid chloride in the presence of a phosphine, such as triphenylphosphine, to form this compound.
Applications De Recherche Scientifique
4-chloroquinoline-8-sulfonamide has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and industrial chemicals. It has been used in the synthesis of a variety of drugs, including antimalarials, antifungals, and antivirals. It has also been used in the synthesis of polymers, dyes, and other industrial chemicals. This compound has been used in the synthesis of a variety of compounds, including polyphenols, polysulfides, and polyamides.
Propriétés
IUPAC Name |
4-chloroquinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-7-4-5-12-9-6(7)2-1-3-8(9)15(11,13)14/h1-5H,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYLRWDZBYEALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{6-methylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride](/img/structure/B6607473.png)
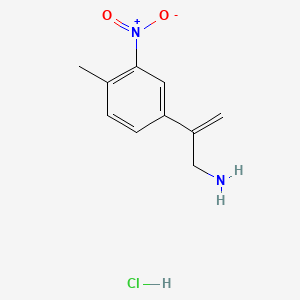

amine hydrochloride](/img/structure/B6607515.png)
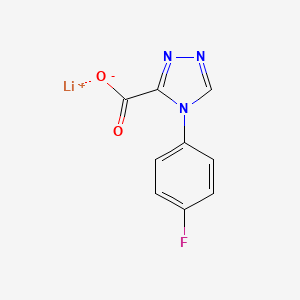
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid](/img/structure/B6607537.png)
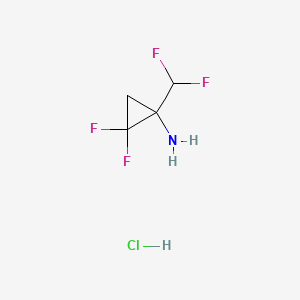
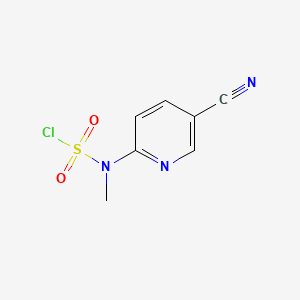
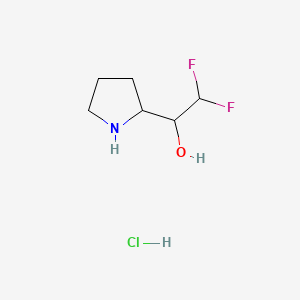
![4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride](/img/structure/B6607564.png)
![4-{[(tert-butoxy)carbonyl]amino}-2-chloro-1,3-thiazole-5-carboxylic acid](/img/structure/B6607573.png)
![methyl 3-[(2-aminocyclopentyl)sulfanyl]propanoate hydrochloride](/img/structure/B6607578.png)
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride](/img/structure/B6607584.png)
